molecular formula C14H23NO B8807852 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol CAS No. 515114-52-0

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol

Cat. No.: B8807852
CAS No.: 515114-52-0
M. Wt: 221.34 g/mol
InChI Key: KWTWDQCKEHXFFR-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

515114-52-0

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol

InChI

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3

InChI Key

KWTWDQCKEHXFFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The steps are: add 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine into a reaction flask, add hydroiodic acid, and perform heating and reflux for 5 hours; detect the reaction process by TLC; after that, cool the resultant to the room temperature, pour it to an alkaline solution to make the pH become 9, perform extraction by ethyl acetate and rinse by water; recycle the solvent by drying and decompression to obtain a light yellow liquid, 3-(3-hydroxy-phenyl)-N,N,2-trimethyl pentylamine; and separate the mother solution by a separator, form the salt by the acidification of hydrochloric acid to obtain tapentadol hydrochloride. HPLC: 99.56%, ee %>99.5%.
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Synthesis routes and methods II

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
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[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
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9 g
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27 mL
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4 g
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18 mL
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